molecular formula C8H14O5S B1262669 2-(3-Methylthiopropyl)malic acid

2-(3-Methylthiopropyl)malic acid

Cat. No. B1262669
M. Wt: 222.26 g/mol
InChI Key: WLOKFRZXOVZGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylthiopropyl)malic acid is the 2-(3-methylthiopropyl) derivative of malic acid. It is a conjugate acid of a 2-(3-methylthiopropyl)malate(2-).

Scientific Research Applications

Biological Production and Metabolic Engineering

Malic acid, closely related to 2-(3-Methylthiopropyl)malic acid, has seen significant interest due to its wide usage in various industries. Biological production, including fermentation, is gaining attention with the development of mature routes like enzymatic conversion and metabolic engineering of model strains (Dai et al., 2018).

Analytical Methods

The analytical determination of malic acid is crucial for understanding its presence in biological materials. Hummel (1949) discussed a sensitive chemical method for estimating malic acid, highlighting its importance in analytical chemistry (Hummel, 1949).

Chemical Synthesis

The chemical synthesis of malic acid derivatives is an area of interest, as demonstrated by Seebach and Wasmuth (1980). They described the synthesis of erythro-2-Hydroxy-succinic Acid Derivatives from Malic Esters, which could potentially include derivatives like 2-(3-Methylthiopropyl)malic acid (Seebach & Wasmuth, 1980).

Microbial Fermentation for Industrial Application

A study by Zou et al. (2013) on Aureobasidium pullulans fermentation for malic acid production showcases the potential for industrial applications. This process involves producing polymalic acid followed by acid hydrolysis, demonstrating a novel approach to malic acid production (Zou, Zhou, & Yang, 2013).

Polymerization and Material Science

Pounder and Dove (2010) explored the synthesis and organocatalytic ring-opening polymerization of cyclic esters derived from l-malic acid. This research highlights the potential of malic acid derivatives in the development of novel polymeric materials (Pounder & Dove, 2010).

Physicochemical Characterization for Food Industry

The study by Marques et al. (2020) on the physicochemical characterization of malic acid emphasizes its potential as a food ingredient, particularly in the formation of pectin gels. This research could be extended to derivatives like 2-(3-Methylthiopropyl)malic acid for similar applications (Marques et al., 2020).

properties

Product Name

2-(3-Methylthiopropyl)malic acid

Molecular Formula

C8H14O5S

Molecular Weight

222.26 g/mol

IUPAC Name

2-hydroxy-2-(3-methylsulfanylpropyl)butanedioic acid

InChI

InChI=1S/C8H14O5S/c1-14-4-2-3-8(13,7(11)12)5-6(9)10/h13H,2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

WLOKFRZXOVZGIN-UHFFFAOYSA-N

Canonical SMILES

CSCCCC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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